REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][C:10]([CH3:12])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)(=O)=O.C[N:19](C)[C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][C:28]=2N(C)C)[CH:23]=CC=1.[NH2:34]C1C=CC(Cl)=C(C=1)C#N>ClCCl.C(N(CC)CC)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[C:28]3[C:29]([C:20]#[N:19])=[C:24]([CH3:23])[CH:25]=[CH:26][C:27]=3[NH:34][C:10]=2[CH3:12])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
6.14 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)SCC(=O)C
|
Name
|
|
Quantity
|
2.25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.01 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C
|
Name
|
|
Quantity
|
3.89 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C#N)C1)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4.26 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
WASH
|
Details
|
washed with water, 1N HCl and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with iso-hexane and ethyl acetate (1:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)SC1=C(NC=2C=CC(=C(C12)C#N)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 12.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |